1-Azido-4-chloro-2,5-dimethoxybenzene
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Overview
Description
1-Azido-4-chloro-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H8ClN3O2 It is a derivative of benzene, featuring azido, chloro, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-4-chloro-2,5-dimethoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2,5-dimethoxybenzene.
Azidation: The azido group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Azido-4-chloro-2,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: 4-chloro-2,5-dimethoxyaniline.
Oxidation: 4-chloro-2,5-dimethoxybenzaldehyde or 4-chloro-2,5-dimethoxybenzoic acid.
Scientific Research Applications
1-Azido-4-chloro-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of azido group reactivity and its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azido-4-chloro-2,5-dimethoxybenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The chloro and methoxy groups can also participate in various chemical transformations, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
1-Azido-4-chlorobenzene: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
4-Chloro-2,5-dimethoxybenzene: Lacks the azido group, limiting its applications in azide-specific reactions.
1-Azido-2,4-dimethoxybenzene: Similar structure but different substitution pattern, affecting its reactivity and applications
Uniqueness
1-Azido-4-chloro-2,5-dimethoxybenzene is unique due to the presence of all three functional groups (azido, chloro, and methoxy) on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C8H8ClN3O2 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
1-azido-4-chloro-2,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8ClN3O2/c1-13-7-4-6(11-12-10)8(14-2)3-5(7)9/h3-4H,1-2H3 |
InChI Key |
XVEFCTMXKNQYEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N=[N+]=[N-])OC)Cl |
Origin of Product |
United States |
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